molecular formula C18H18N2OS B2971209 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 862825-78-3

2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2971209
CAS No.: 862825-78-3
M. Wt: 310.42
InChI Key: JCRXITALKOHGEC-UHFFFAOYSA-N
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Description

2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfanylacetamide group attached to an indole ring, which is further substituted with a 3-methylphenylmethyl group.

Preparation Methods

The synthesis of 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves the condensation of 1H-indole-3-thiol with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-5-4-6-14(9-13)10-20-11-17(22-12-18(19)21)15-7-2-3-8-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRXITALKOHGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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